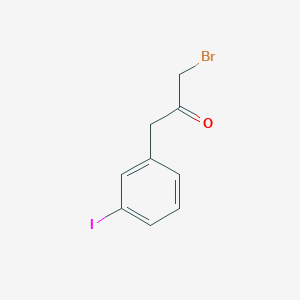
1-Bromo-3-(3-iodophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-3-(3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 3-phenylpropan-2-one. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the phenyl ring and the propanone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications .
化学反应分析
Types of Reactions
1-Bromo-3-(3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium bromide in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .
科学研究应用
1-Bromo-3-(3-iodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-Bromo-3-(3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions .
相似化合物的比较
Similar Compounds
- 1-Bromo-3-(2-iodophenyl)propan-2-one
- 1-Bromo-3-(4-iodophenyl)propan-2-one
- 1-Chloro-3-(3-iodophenyl)propan-2-one
Uniqueness
1-Bromo-3-(3-iodophenyl)propan-2-one is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring and the propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
生物活性
1-Bromo-3-(3-iodophenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its pharmacological significance.
This compound is characterized by the presence of bromine and iodine substituents on its aromatic ring, which may influence its reactivity and biological interactions. The molecular formula is C10H8BrIO, with a molecular weight of approximately 303.98 g/mol.
Antimicrobial Activity
Research indicates that compounds with halogen substitutions, such as bromine and iodine, can exhibit significant antimicrobial properties. For instance, studies have shown that halogenated phenyl ketones can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. Specific assays measuring the Minimum Inhibitory Concentration (MIC) for various bacterial strains have been conducted, demonstrating the effectiveness of this compound against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been studied for its potential anticancer effects. A series of in vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. Mechanistic studies suggest that this compound may activate apoptotic pathways via the intrinsic pathway, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Study:
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition: It could inhibit specific enzymes involved in cellular metabolism or DNA replication.
- Receptor Modulation: Potential interaction with cellular receptors may alter signaling pathways related to cell growth and apoptosis.
Synthesis Methods
Synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes:
- Formation of the Bromoketone: Reaction of 3-(3-iodophenyl)propan-2-one with bromine under controlled conditions.
- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
属性
分子式 |
C9H8BrIO |
|---|---|
分子量 |
338.97 g/mol |
IUPAC 名称 |
1-bromo-3-(3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrIO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2 |
InChI 键 |
DAFHDNHPWYEOCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)CC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















